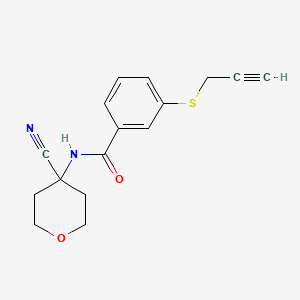

N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide

Description

Properties

IUPAC Name |

N-(4-cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-2-10-21-14-5-3-4-13(11-14)15(19)18-16(12-17)6-8-20-9-7-16/h1,3-5,11H,6-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBZOQVPCAYQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=CC=CC(=C1)C(=O)NC2(CCOCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the oxan ring: Starting from a suitable precursor, the oxan ring can be formed through cyclization reactions.

Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.

Attachment of the prop-2-ynylsulfanyl group: This step may involve the use of alkynylation reactions to introduce the prop-2-ynyl group.

Formation of the benzamide core: The final step involves the coupling of the intermediate with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide involves its interaction with specific molecular targets. The cyano group and the prop-2-ynylsulfanyl group may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-Cyanophenyl)-3-prop-2-ynylsulfanylbenzamide

- N-(4-Cyanooxan-4-yl)-3-ethylsulfanylbenzamide

- N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzoate

Uniqueness

N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the oxan ring and the prop-2-ynylsulfanyl group differentiates it from other benzamide derivatives.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling the cyanooxane moiety to the benzamide core via sulfanyl linkages. Key steps include:

- Thioether formation : Reacting propargyl thiols with activated benzamide intermediates under inert atmospheres.

- Cyanooxane incorporation : Using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the cyanooxane group.

- Condition Optimization : Control temperature (e.g., 0–80°C), solvent polarity (e.g., DMF or THF), and reaction time to minimize side products. Purification via column chromatography or recrystallization ensures high yield (>70%) and purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and bond connectivity. For example, the prop-2-ynylsulfanyl group shows distinct alkyne proton signals at δ ~2.5 ppm and sulfur-linked carbons at δ ~85–90 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- X-ray Crystallography : Single-crystal diffraction resolves absolute configuration and validates bond lengths/angles, processed using SHELXL .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement of N-(4-Cyanooxan-4-yl)-3-prop-2-ynylsulfanylbenzamide using SHELX?

- Methodological Answer :

- Handling Disordered Atoms : Use PART instructions in SHELXL to model split positions, with occupancy refinement constrained to sum to 1.0.

- Anisotropic Displacement Parameters : Apply restraints (e.g., SIMU/DELU) to prevent over-parameterization in low-resolution datasets.

- Validation Tools : Leverage Coot for real-space refinement and PLATON to check for missed symmetry or twinning. Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What computational strategies are effective for predicting biological activity or structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the prop-2-ynylsulfanyl group’s potential as a hydrogen-bond acceptor.

- SAR Studies : Compare with analogs like benzothiazole derivatives (e.g., from ) by substituting the cyanooxane or benzamide moieties. Quantify activity shifts using IC assays and correlate with electronic (Hammett σ) or steric parameters .

Q. How should anisotropic displacement parameters be analyzed and visualized in crystallographic models of this compound?

- Methodological Answer :

- Software Tools : Use WinGX to generate ORTEP diagrams, highlighting anisotropic displacement ellipsoids at 50% probability.

- Interpretation : Ellipsoid elongation along specific bonds (e.g., C≡C in prop-2-ynyl) indicates dynamic disorder or thermal motion. Compare with SHELXL refinement logs for ADPs exceeding 0.1 Å, suggesting need for additional restraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.